molecular formula C20H13F6NO4 B12454444 PROTAC ERR(c) paragraph sign ligand 2

PROTAC ERR(c) paragraph sign ligand 2

Cat. No.: B12454444
M. Wt: 445.3 g/mol
InChI Key: JRWKJGIKIBTXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC ERR© paragraph sign ligand 2 is a member of the proteolysis-targeting chimera (PROTAC) family, which are bifunctional molecules designed to induce the degradation of specific proteins. These compounds consist of a ligand that binds to a protein of interest and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The primary function of PROTACs is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins, offering a novel approach to drug discovery and therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERR© paragraph sign ligand 2 involves several key steps:

    Ligand Synthesis: The first step is the synthesis of the ligand that binds to the protein of interest.

    E3 Ligase Ligand Synthesis: The second step is the synthesis of the ligand that recruits the E3 ubiquitin ligase.

    Linker Attachment: The final step is the attachment of a linker to connect the two ligands.

Industrial Production Methods

Industrial production of PROTACs, including PROTAC ERR© paragraph sign ligand 2, typically involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis platforms .

Mechanism of Action

PROTAC ERR© paragraph sign ligand 2 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the protein of interest and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include various protein kinases, nuclear receptors, and transcription factors .

Properties

Molecular Formula

C20H13F6NO4

Molecular Weight

445.3 g/mol

IUPAC Name

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)

InChI Key

JRWKJGIKIBTXMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.